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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinobenzoic
acid (CAS No. 946598-40-9), a heterocyclic carboxylic acid with significant potential in
medicinal chemistry and drug discovery. This document delves into the compound's
physicochemical properties, outlines a robust synthetic pathway, explores its potential
applications as a valuable building block in targeted therapies, and details essential analytical
methodologies for its quality control. The strategic incorporation of a morpholine moiety and a
fluorine atom onto the benzoic acid scaffold imparts desirable pharmacokinetic and
pharmacodynamic properties, making it an attractive starting point for the development of novel
therapeutics. This guide is intended to be a valuable resource for researchers engaged in the
design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of
Fluorinated Morpholinobenzoic Acids in Drug
Discovery

The design of novel therapeutic agents is a multifactorial challenge, requiring a delicate
balance of potency, selectivity, and favorable drug-like properties. The strategic incorporation of
specific structural motifs is a cornerstone of modern medicinal chemistry, and 2-Fluoro-4-
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morpholinobenzoic acid exemplifies the convergence of two such privileged structures: the
morpholine ring and a fluorinated benzene scaffold.

The morpholine moiety is frequently incorporated into drug candidates to enhance their
physicochemical and pharmacokinetic profiles. Its presence can lead to improved aqueous
solubility, metabolic stability, and a favorable safety profile. The nitrogen atom of the
morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological
targets, while the overall compact and saturated nature of the ring can positively influence
molecular conformation.

Concurrently, the introduction of fluorine atoms into drug molecules is a well-established
strategy to modulate their biological activity. The high electronegativity and small size of
fluorine can alter the electronic properties of the aromatic ring, influence pKa values, enhance
binding affinity to target proteins, and block sites of metabolism, thereby increasing the drug's
half-life.

The combination of these two structural features in 2-Fluoro-4-morpholinobenzoic acid

creates a versatile building block with significant potential for the synthesis of novel kinase
inhibitors and other targeted therapies. This guide will provide the foundational knowledge
necessary to effectively utilize this compound in drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is critical for its effective
use in research and development. The key physicochemical and safety data for 2-Fluoro-4-
morpholinobenzoic acid are summarized below.
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Property Value Reference
CAS Number 946598-40-9 [1]
Molecular Formula C11H12FNOs [1]
Molecular Weight 225.22 g/mol [1]
Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, Methanol

Hazard Statements H302, H315, H319, H335 [1]

P261, P264, P270, P271,
. P280, P302+P352,
Precautionary Statements [1]
P304+P340,

P305+P351+P338

Note: The physical appearance and solubility are typical for this class of compounds and
should be confirmed experimentally.

Synthesis of 2-Fluoro-4-morpholinobenzoic Acid

The synthesis of 2-Fluoro-4-morpholinobenzoic acid can be efficiently achieved through a
nucleophilic aromatic substitution (SNA) reaction, a cornerstone of aromatic chemistry. The
most logical and widely applicable approach involves the reaction of a readily available starting
material, 2,4-difluorobenzoic acid, with morpholine. Two common catalytic systems for this
transformation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig
amination (palladium-catalyzed). The Buchwald-Hartwig approach is often preferred due to its
milder reaction conditions and broader substrate scope[2].

Proposed Synthetic Pathway: Buchwald-Hartwig
Amination

This protocol describes a general procedure for the synthesis of 2-Fluoro-4-
morpholinobenzoic acid via a Buchwald-Hartwig amination. This palladium-catalyzed cross-
coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds[2].
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Caption: Synthetic workflow for 2-Fluoro-4-morpholinobenzoic acid.

Detailed Experimental Protocol

Materials:
e 2,4-Difluorobenzoic acid (1.0 eq)

e Morpholine (1.2 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s, 0.02 eq)
Xantphos (0.04 eq)

Cesium carbonate (Cs2C0s3, 2.0 eq)

1,4-Dioxane (anhydrous)

Toluene (anhydrous)

Hydrochloric acid (1 M)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-
difluorobenzoic acid, cesium carbonate, Pdz(dba)s, and Xantphos.

Add anhydrous 1,4-dioxane and toluene to the flask.
Add morpholine to the reaction mixture.

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic
salts and the catalyst.

Wash the organic layer with 1 M HCI, followed by water and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexanes) to afford 2-Fluoro-4-morpholinobenzoic acid as a
solid.

Causality of Experimental Choices:

o Palladium Catalyst and Ligand: The combination of Pdz(dba)s and a bulky, electron-rich
phosphine ligand like Xantphos is crucial for the catalytic cycle of the Buchwald-Hartwig
amination. The ligand facilitates the oxidative addition of the aryl fluoride and the reductive
elimination of the product.

» Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating
the morpholine and the carboxylic acid, facilitating the catalytic cycle without competing in
side reactions.

e Solvent: A high-boiling, aprotic solvent like dioxane or toluene is necessary to achieve the
required reaction temperature. Anhydrous conditions are essential to prevent quenching of
the catalyst and reagents.

o Workup: The acidic wash removes excess morpholine and the basic impurities. The
subsequent purification by recrystallization ensures the high purity of the final product.

Applications in Drug Discovery

2-Fluoro-4-morpholinobenzoic acid is a valuable building block for the synthesis of
biologically active molecules, particularly in the area of oncology and inflammatory diseases. Its
structural features suggest its potential as a scaffold for the development of inhibitors of various
protein kinases.

Role as a Kinase Inhibitor Scaffold

Many clinically approved protein kinase inhibitors feature a heterocyclic core that interacts with
the hinge region of the kinase active site through hydrogen bonding. The benzoic acid moiety
of 2-Fluoro-4-morpholinobenzoic acid can be readily converted to an amide, which can then
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be further functionalized to introduce a hinge-binding motif. The morpholine group can occupy
the solvent-exposed region of the ATP-binding pocket, enhancing solubility and providing a
vector for further chemical modification to improve selectivity and potency. The fluorine atom
can form favorable interactions with the protein backbone or influence the conformation of the

inhibitor.
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Caption: Inhibition of a hypothetical kinase signaling pathway.

Potential Therapeutic Targets
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While specific biological data for 2-Fluoro-4-morpholinobenzoic acid is not extensively
published, its structural similarity to known kinase inhibitors suggests potential activity against
targets such as:

o Receptor Tyrosine Kinases (RTKSs): Involved in cell proliferation, differentiation, and survival.
o Serine/Threonine Kinases: Key regulators of various cellular processes.
e Non-receptor Tyrosine Kinases: Crucial for immune cell signaling.

Further research, including high-throughput screening and structure-activity relationship (SAR)
studies, is necessary to identify the specific kinase targets and to optimize the inhibitory activity
of derivatives of this compound.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of 2-Fluoro-4-morpholinobenzoic acid is paramount for its
use in research and development. A combination of chromatographic and spectroscopic
techniques should be employed for comprehensive quality control.

Analytical Data Summary
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Analytical Technique

Expected Observations

HPLC (High-Performance Liquid
Chromatography)

A single major peak with a purity of 298% (by
area). A reversed-phase C18 column with a
mobile phase of acetonitrile and water (with

0.1% formic acid) is a suitable starting point.

1H NMR (Proton Nuclear Magnetic Resonance)

Characteristic signals for the aromatic protons,
the morpholine protons, and the carboxylic acid
proton. The fluorine coupling will be observable

on the aromatic signals.

13C NMR (Carbon-13 Nuclear Magnetic

Resonance)

Signals corresponding to all 11 carbon atoms.
The carbon attached to the fluorine will show a

large one-bond coupling constant (*JCF).

MS (Mass Spectrometry)

The molecular ion peak [M+H]* or [M-H]~
corresponding to the exact mass of the
compound (C11H12FNO3).

Representative Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

e Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 um)

e Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

o Gradient: A time-dependent gradient from 10% B to 90% B over 15 minutes.

e Flow Rate: 1.0 mL/min

o Detection: UV at 254 nm

« Injection Volume: 10 pL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Solvent: DMSO-des or CDCI3
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e Instrument: 400 MHz or higher

e Observations: The *H NMR spectrum is expected to show multiplets for the aromatic protons,
with characteristic splitting patterns due to fluorine coupling. The morpholine protons will
appear as two distinct multiplets. The carboxylic acid proton will be a broad singlet.

Mass Spectrometry (MS):
 lonization Mode: Electrospray lonization (ESI), positive or negative mode.
o Expected m/z: [M+H]* = 226.08; [M-H]~ = 224.07

 Instrumentation: High-resolution mass spectrometry (HRMS) is recommended for accurate
mass determination and confirmation of the elemental composition.

Conclusion

2-Fluoro-4-morpholinobenzoic acid is a strategically designed chemical entity that holds
considerable promise as a versatile building block in drug discovery. Its synthesis is achievable
through well-established synthetic methodologies, and its structural features make it an
attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors.
The information provided in this guide serves as a comprehensive resource for researchers
looking to leverage the potential of this compound in their quest for novel and effective
medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-4-
morpholinobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1441508#2-fluoro-4-morpholinobenzoic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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